molecular formula C7H10O2 B6597287 4,4-dimethylcyclopentane-1,2-dione CAS No. 89897-95-0

4,4-dimethylcyclopentane-1,2-dione

Cat. No.: B6597287
CAS No.: 89897-95-0
M. Wt: 126.15 g/mol
InChI Key: PSGKTTJGRIVWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylcyclopentane-1,2-dione is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentane, featuring two methyl groups at the 4-position and two ketone groups at the 1- and 2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethylcyclopentane-1,2-dione typically involves the alkylation of cyclopentanone derivatives. One common method includes the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione followed by hydrolysis and decarboxylation . Another approach involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcyclopentane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 4,4-Dimethylcyclopentane-1,2-diol.

    Substitution: Substituted cyclopentane derivatives.

Scientific Research Applications

4,4-Dimethylcyclopentane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethylcyclopentane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The presence of methyl groups at the 4-position influences the compound’s reactivity and stability.

Comparison with Similar Compounds

    Cyclopentane-1,2-dione: Lacks the methyl groups at the 4-position, resulting in different reactivity and properties.

    4-Methylcyclopentane-1,2-dione: Contains only one methyl group, leading to variations in chemical behavior.

    Cyclohexane-1,2-dione: A six-membered ring analogue with different steric and electronic properties.

Uniqueness: 4,4-Dimethylcyclopentane-1,2-dione is unique due to the presence of two methyl groups at the 4-position, which significantly affects its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentane derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

4,4-dimethylcyclopentane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2)3-5(8)6(9)4-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKTTJGRIVWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558495
Record name 4,4-Dimethylcyclopentane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89897-95-0
Record name 4,4-Dimethylcyclopentane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-dimethylcyclopentane-1,2-dione
Reactant of Route 2
4,4-dimethylcyclopentane-1,2-dione
Reactant of Route 3
Reactant of Route 3
4,4-dimethylcyclopentane-1,2-dione
Reactant of Route 4
4,4-dimethylcyclopentane-1,2-dione
Reactant of Route 5
Reactant of Route 5
4,4-dimethylcyclopentane-1,2-dione
Reactant of Route 6
4,4-dimethylcyclopentane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.